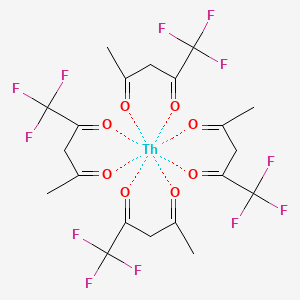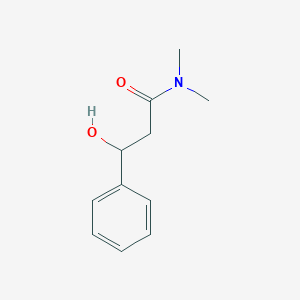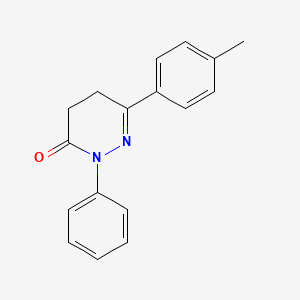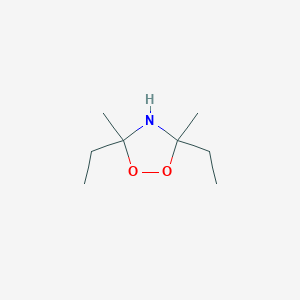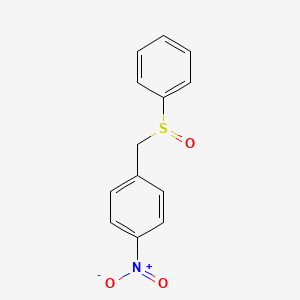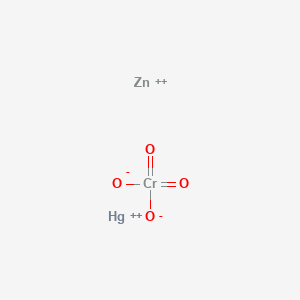
Zinc mercury chromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc mercury chromate is a chemical compound that consists of zinc, mercury, and chromate ions. It is known for its distinctive yellow color and is primarily used in industrial applications due to its unique chemical properties. This compound is often utilized in coatings and pigments, providing corrosion resistance and durability to various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc mercury chromate can be synthesized through a reaction involving zinc sulfate, mercury(II) sulfate, and potassium chromate. The reaction typically occurs in an aqueous solution, where the reactants are mixed and allowed to react to form the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + \text{HgSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{ZnHgCrO}_4 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process often includes steps such as filtration, washing, and drying to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the chromate ion acts as an oxidizing agent.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound typically occur when one of the metal ions is replaced by another metal ion in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various metal salts such as copper sulfate or nickel chloride.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new metal chromate compounds.
Applications De Recherche Scientifique
Zinc mercury chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical diagnostics and treatments, although its toxicity limits its applications.
Industry: Widely used in coatings and pigments to provide corrosion resistance and enhance the durability of materials.
Mécanisme D'action
The mechanism of action of zinc mercury chromate involves its interaction with various molecular targets and pathways. The chromate ion can act as an oxidizing agent, leading to the oxidation of other compounds. The presence of mercury in the compound also contributes to its toxicity, as mercury ions can interfere with biological processes by binding to proteins and enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Zinc Chromate: Similar in composition but lacks mercury. Used primarily in corrosion-resistant coatings.
Mercury Chromate: Contains mercury and chromate ions but lacks zinc. Known for its high toxicity.
Potassium Chromate: Contains potassium and chromate ions. Used in various industrial applications.
Uniqueness: Zinc mercury chromate is unique due to the combination of zinc, mercury, and chromate ions, which imparts specific chemical properties such as high corrosion resistance and distinctive yellow color. Its toxicity, however, limits its use in certain applications compared to other chromate compounds.
Propriétés
Numéro CAS |
22323-45-1 |
|---|---|
Formule moléculaire |
CrHgO4Zn+2 |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
zinc;dioxido(dioxo)chromium;mercury(2+) |
InChI |
InChI=1S/Cr.Hg.4O.Zn/q;+2;;;2*-1;+2 |
Clé InChI |
PXJUGUFUGSUDPK-UHFFFAOYSA-N |
SMILES canonique |
[O-][Cr](=O)(=O)[O-].[Zn+2].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


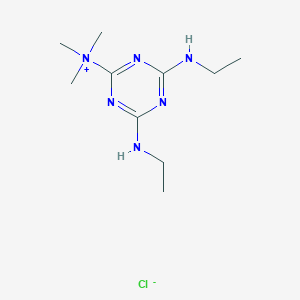

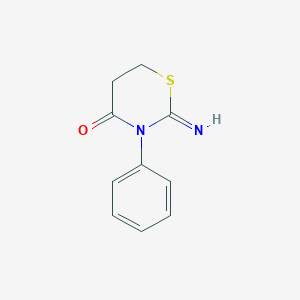
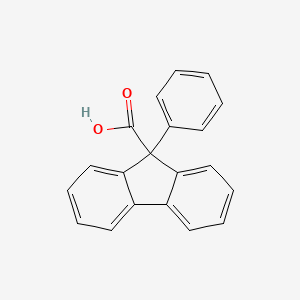
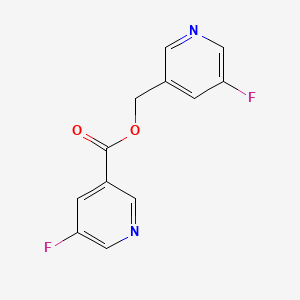
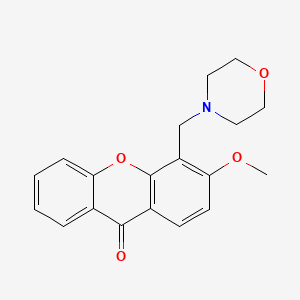
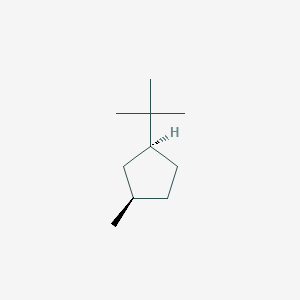
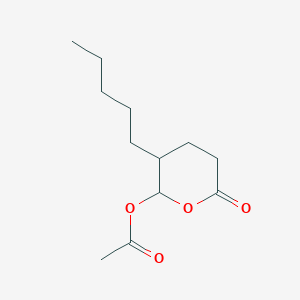
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
